2-Chloro-3-(trichloromethyl)pyridine

Overview

Description

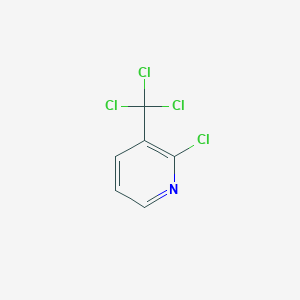

2-Chloro-3-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a trichloromethyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-(trichloromethyl)pyridine can be synthesized through the photochlorination of 2-methylpyridine. The reaction involves the exposure of 2-methylpyridine to chlorine gas under ultraviolet light, resulting in the formation of this compound and hydrogen chloride as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale photochlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors equipped with ultraviolet light sources to facilitate the chlorination reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium amide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include substituted pyridines with various functional groups.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include partially or fully dechlorinated pyridines.

Scientific Research Applications

Pesticide Properties

2-Chloro-3-(trichloromethyl)pyridine has demonstrated significant efficacy as a pesticide. It functions effectively against various pests, including nematodes, insects, and fungi.

- Nematocidal Activity : Studies have shown that formulations containing this compound exhibit complete control over root-knot nematode larvae. For instance, compositions with concentrations around 500 parts per million resulted in 100% mortality of nematode larvae after six days of exposure .

- Insecticidal Efficacy : The compound has also been tested against common household pests such as houseflies and cockroaches, achieving complete kill rates when used at effective concentrations .

- Fungicidal Effects : The antimicrobial properties of this compound extend to its use as a fungicide. It has been shown to inhibit the growth of various fungal strains when incorporated into culture media .

Herbicidal Properties

This compound is effective in controlling a variety of weeds. For example, it has been reported to effectively kill crabgrass when applied in aqueous solutions at concentrations of 4000 parts per million . Additionally, it has been noted for its activity against other plant species such as pigweed and foxtail .

Synthesis Intermediates

This compound serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chlorinated structure allows for further chemical modifications that can lead to the development of new compounds with enhanced biological activities .

Toxicological Studies

While the compound exhibits beneficial properties, it is essential to consider its toxicological profile:

- Mutagenicity : In vitro studies have indicated that this compound may be mutagenic when tested on bacterial strains such as S. typhimurium. However, the relevance of these findings to human health remains under investigation .

- Long-term Exposure Effects : Long-term feeding studies in rats have shown some adverse effects at high doses, including changes in body weight and liver health. However, no significant increase in tumor incidence was reported .

Case Studies and Research Findings

A series of studies have documented the effectiveness and safety profiles of this compound:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trichloromethyl)pyridine involves its interaction with specific molecular targets and pathways:

Nitrification Inhibition: The compound inhibits the activity of ammonia monooxygenase, an enzyme involved in the nitrification process in soil bacteria.

Enzyme Inhibition: It also functions as an inhibitor of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide.

Comparison with Similar Compounds

2-Chloro-3-(trichloromethyl)pyridine can be compared with other similar compounds, such as:

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin): Both compounds are used as nitrification inhibitors, but Nitrapyrin is more widely studied and used in agricultural applications.

Trifluoromethylpyridine: This compound contains a trifluoromethyl group instead of a trichloromethyl group, which imparts different chemical and physical properties.

3,4-Dimethylpyrazole Phosphate (DMPP): Another nitrification inhibitor used in agriculture, DMPP has a different chemical structure but similar functional properties.

Biological Activity

Introduction

2-Chloro-3-(trichloromethyl)pyridine is a chlorinated pyridine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a trichloromethyl group, is primarily studied for its potential applications in agriculture as an insecticide and herbicide, as well as its implications in toxicological research.

- Chemical Formula : C₆H₃Cl₄N

- CAS Number : 606698

- Molecular Weight : 227.43 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various microbial strains, with complete inhibition of growth observed in laboratory settings. For instance, when tested against Pullularia pullulans and Candida pelliculosa, the compound showed robust antifungal properties at concentrations as low as 100 parts per million (ppm) .

Insecticidal Activity

The compound has been identified as an effective insecticide. In experimental setups, it achieved 100% mortality rates for house flies and American cockroaches when applied at concentrations of 500 ppm . This suggests a strong potential for use in pest control applications.

Herbicidal Activity

This compound also demonstrates herbicidal properties, making it valuable in agricultural settings. Its effectiveness as a herbicide is attributed to its ability to disrupt plant growth mechanisms, although detailed mechanisms remain to be fully elucidated .

Acute Toxicity

Toxicological assessments reveal that this compound poses risks when ingested or upon dermal contact. Studies on rats indicate harmful effects at high doses, with significant reductions in body weight observed in male rats fed high concentrations over extended periods .

Mutagenicity and Genotoxicity

In vitro studies have shown that the compound has mutagenic potential when tested on Salmonella typhimurium strains (TA97, TA98, TA100), indicating possible genotoxic effects . However, further studies are necessary to establish a comprehensive understanding of its mutagenic profile.

Long-term Exposure Effects

Long-term feeding studies conducted on rats suggest that while some adverse effects such as bile duct hyperplasia were noted, these findings were considered incidental and not necessarily indicative of carcinogenic potential . The relevance of these findings to human health remains uncertain and warrants further investigation.

Study 1: Antimicrobial Efficacy

A study published by the Gezondheidsraad examined the antimicrobial efficacy of various chlorinated pyridines, including this compound. The results indicated a significant reduction in microbial viability across several strains tested. The study emphasized the importance of chlorinated compounds in developing new antimicrobial agents .

Study 2: Insecticidal Application

A patent analysis highlighted the use of this compound as an insecticide. The study reported complete eradication of common household pests at specified concentrations, suggesting its practical application in pest management strategies .

Study 3: Toxicological Assessment

A comprehensive toxicological assessment conducted over two years revealed varied effects based on dosage and exposure duration. While some adverse effects were noted at high doses, no significant tumorigenic effects were observed across test subjects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-(trichloromethyl)pyridine, and how can reaction conditions be optimized for academic-scale production?

The primary synthesis involves high-temperature catalytic vapor-phase chlorination of β-picoline, with halogen exchange to introduce the trichloromethyl group . Key optimization parameters include:

- Catalyst selection : Transition metal catalysts (e.g., CuCl₂) improve regioselectivity.

- Temperature control : Maintaining 150–200°C minimizes byproducts like 2-chloro-5-(trifluoromethyl)pyridine.

- Purification : Continuous flow reactors enhance yield (≥85%) and purity (>95%) by reducing side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Standard methodologies include:

- NMR spectroscopy : ¹³C NMR distinguishes chlorine substituents (δ 120–140 ppm for C-Cl) and the trichloromethyl group (δ 90–100 ppm).

- X-ray crystallography : Resolves steric effects of the trichloromethyl group on the pyridine ring planarity .

- DFT calculations : Predict electronic effects, such as electron-withdrawing behavior influencing nucleophilic substitution sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact and inhalation .

- Storage : Keep in airtight containers at ≤4°C to prevent hydrolysis.

- First aid : For skin exposure, wash with 10% sodium bicarbonate solution to neutralize acidic degradation products .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence reactivity in cross-coupling reactions?

The 3-(trichloromethyl) group deactivates the pyridine ring, directing electrophilic substitution to the C4 and C6 positions . For example:

- Suzuki-Miyaura coupling : Requires Pd(PPh₃)₄ and aryl boronic acids at 80–100°C to achieve C4-arylation (yields ~60–75%) .

- Contradictions : Steric hindrance from the trichloromethyl group reduces yields in Buchwald-Hartwig amination, necessitating bulkier ligands (XPhos) for C6 functionalization .

Q. What computational methods are effective in predicting the regioselectivity of nucleophilic attacks on this compound?

- Hirshfeld surface analysis : Identifies electron-deficient regions, favoring nucleophilic attack at C4 over C6 .

- Molecular electrostatic potential (MEP) maps : Highlight positive charge localization (σ-hole) near the trichloromethyl group, guiding SNAr mechanisms .

- MD simulations : Assess solvent effects (e.g., DMF vs. THF) on transition-state stability .

Q. How can researchers resolve contradictions in reported reaction outcomes for halogen exchange reactions?

Discrepancies arise from competing pathways (radical vs. ionic mechanisms). Mitigation strategies include:

- Radical inhibitors : Adding TEMPO suppresses side reactions in chlorination steps .

- Isotopic labeling : ³⁶Cl tracing confirms whether halogen exchange occurs via intermediate radical species or direct substitution .

Q. What are the limitations of using this compound as a precursor for agrochemical intermediates?

- Hydrolysis sensitivity : The trichloromethyl group hydrolyzes to COOH under humid conditions, requiring anhydrous storage .

- Toxicity : Metabolites like 3-chloropyridine derivatives show ecotoxicological risks (LC₅₀ < 1 mg/L in aquatic models), necessitating greener alternatives .

Q. Methodological Resources

Properties

IUPAC Name |

2-chloro-3-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVGCQBQQFWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345740 | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72648-12-5 | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72648-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.